- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptors, Journal of Medicinal Chemistry, 2013, 56(20), 7838-7850

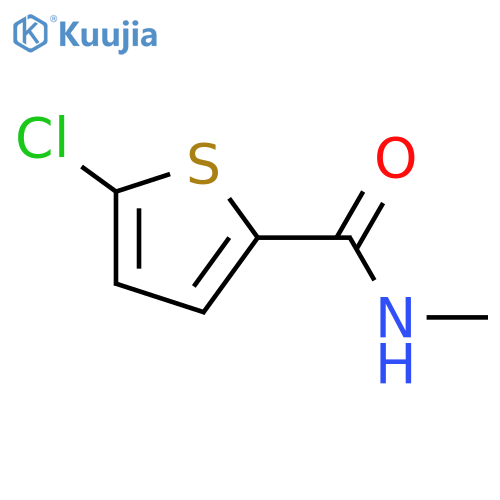

Cas no 97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide)

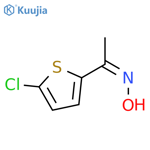

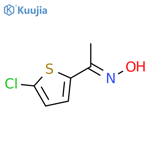

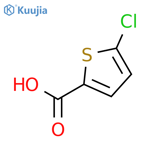

97799-98-9 structure

Nome do Produto:5-Chloro-N-methylthiophene-2-carboxamide

N.o CAS:97799-98-9

MF:C6H6ClNOS

MW:175.635939121246

MDL:MFCD00508500

CID:2085585

PubChem ID:13411287

5-Chloro-N-methylthiophene-2-carboxamide Propriedades químicas e físicas

Nomes e Identificadores

-

- 5-Chloro-N-methylthiophene-2-carboxamide

- 5-Chloro-N-methyl-2-thiophenecarboxamide (ACI)

- BCP34377

- CS-0158666

- Z32016484

- E81960

- 5-Chloro-N-methyl-2-thiophenecarboxamide

- EN300-300935

- 2-Thiophenecarboxamide, 5-chloro-N-methyl-

- AKOS008933117

- AS-83966

- DB-095266

- SCHEMBL8244239

- 5-chloro-2-thiophenecarboxylic acid N-methylamide

- 97799-98-9

-

- MDL: MFCD00508500

- Inchi: 1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9)

- Chave InChI: MMUAGEONOOXRBQ-UHFFFAOYSA-N

- SMILES: O=C(C1=CC=C(Cl)S1)NC

Propriedades Computadas

- Massa Exacta: 174.9858627g/mol

- Massa monoisotópica: 174.9858627g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 1

- Complexidade: 142

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 2.2

- Superfície polar topológica: 57.3Ų

Propriedades Experimentais

- Densidade: 1.3±0.1 g/cm3

- Ponto de Fusão: 164-166°C

- Ponto de ebulição: 298.8±25.0 °C at 760 mmHg

- Ponto de Flash: 134.5±23.2 °C

- Pressão de vapor: 0.0±0.6 mmHg at 25°C

5-Chloro-N-methylthiophene-2-carboxamide Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303+H313+H333

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Chloro-N-methylthiophene-2-carboxamide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-300935-0.25g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95.0% | 0.25g |

$92.0 | 2025-03-19 | |

| Enamine | EN300-300935-0.1g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95.0% | 0.1g |

$66.0 | 2025-03-19 | |

| Aaron | AR01B681-100mg |

5-Chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 98% | 100mg |

$18.00 | 2025-02-09 | |

| Aaron | AR01B681-5g |

5-Chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 98% | 5g |

$187.00 | 2025-02-09 | |

| Enamine | EN300-300935-5g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 5g |

$743.0 | 2023-09-06 | |

| Enamine | EN300-300935-10g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 10g |

$1101.0 | 2023-09-06 | |

| Aaron | AR01B681-25mg |

5-Chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 98% | 25mg |

$13.00 | 2025-02-09 | |

| Enamine | EN300-300935-1g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 1g |

$256.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229306-5g |

5-Chloro-2-thiophenecarboxylic acid N-methylamide |

97799-98-9 | 98% | 5g |

¥1560.00 | 2024-04-23 | |

| A2B Chem LLC | AV99797-100mg |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 100mg |

$105.00 | 2024-07-18 |

5-Chloro-N-methylthiophene-2-carboxamide Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Phosphorus pentachloride

Referência

Método de produção 2

Condições de reacção

1.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt

Referência

- Preparation and structural confirmation of the related substances of rivaroxaban, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

Método de produção 3

Condições de reacção

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C

1.2 4 h, 34 °C

1.2 4 h, 34 °C

Referência

- Method for producing an intermediate of rivaroxaban, Japan, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux

1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

1.2 Solvents: Water ; 0 °C; 14 h, rt

1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

1.2 Solvents: Water ; 0 °C; 14 h, rt

Referência

- Preparation and structural confirmation of the related substances of rivaroxabanPreparation of rivaroxaban impurities, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

Método de produção 5

Condições de reacção

1.1 Reagents: Hydrochloric acid , Oxygen Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt

1.2 Reagents: Sodium sulfite Solvents: Water

1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt

1.2 Reagents: Sodium sulfite Solvents: Water

1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt

Referência

- Green preparation of N-methyl amide compoundsPhotoredox aerobic oxidation of unreactive amine derivatives through LMCT excitation of copper dichloride, China, 2022, 9(18), 4924-4931

Método de produção 6

Condições de reacção

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux

2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt

2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt

Referência

- Preparation and structural confirmation of the related substances of rivaroxaban, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

Método de produção 7

Condições de reacção

1.1 Solvents: Acetonitrile , Water ; rt → 40 °C; 2 h, 40 °C; 40 °C → 33 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C

2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C

2.2 4 h, 34 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C

2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C

2.2 4 h, 34 °C

Referência

- Method for producing an intermediate of rivaroxaban, Japan, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Sodium acetate Solvents: Methanol , Water

Referência

- Beckmann rearrangement of acetylthiophene oxime benzenesulfonates as an approach to acetylaminothiophenes, Khimiya Geterotsiklicheskikh Soedinenii, 1985, (4), 483-5

Método de produção 9

Condições de reacção

1.1 Reagents: Hydroxylamine

2.1 Reagents: Phosphorus pentachloride

2.1 Reagents: Phosphorus pentachloride

Referência

- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptors, Journal of Medicinal Chemistry, 2013, 56(20), 7838-7850

5-Chloro-N-methylthiophene-2-carboxamide Raw materials

- 4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone

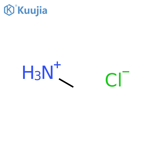

- Methylammonium Chloride

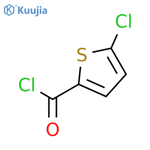

- 5-chlorothiophene-2-carboxylic acid

- 2-Acetyl-5-chlorothiophene

- (1Z)-1-(5-Chloro-2-thienyl)ethanone oxime

- Ethanone, 1-(5-chloro-2-thienyl)-, O-(phenylsulfonyl)oxime, (Z)-

- 5-Chlorothiophene-2-carbonyl chloride

- 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride

- 2-Thiophenecarboxamide, 5-chloro-N,N-dimethyl-

- (1E)-1-(5-Chloro-2-thienyl)ethanone oxime

5-Chloro-N-methylthiophene-2-carboxamide Preparation Products

5-Chloro-N-methylthiophene-2-carboxamide Literatura Relacionada

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide) Produtos relacionados

- 1602216-99-8(2-Chloro-6-(oxetan-3-yloxy)pyrazine)

- 2680814-15-5(benzyl N-4-(4-chlorobutyl)-1,3-thiazol-2-ylcarbamate)

- 1806273-88-0(5-Mercapto-4-methylnicotinonitrile)

- 1400742-42-8(Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate)

- 2094655-66-8(4-amino-N-[(2-chlorophenyl)(cyano)methyl]-3-nitrobenzamide)

- 1421512-37-9(N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide)

- 749208-62-6((S)-3-(trifluoromethyl)piperidine)

- 1445986-90-2(tert-Butyl 2-amino-2,4-dimethylpentanoate)

- 350847-72-2(3-Methyl-3-(1,3-oxazol-5-yl)butan-1-ol)

- 1261607-47-9(2'-Chloromethyl-2,3,4,5,6-pentafluoro-5'-(trifluoromethyl)biphenyl)

Fornecedores recomendados

Nanjing Jubai Biopharm

Membro Ouro

CN Fornecedor

A granel

Wuhan ChemNorm Biotech Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Shandong Feiyang Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

pengshengyue

Membro Ouro

CN Fornecedor

A granel